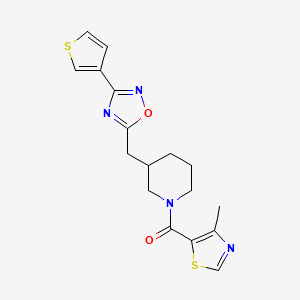

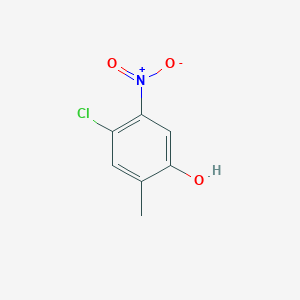

4-Chloro-2-methyl-5-nitrophenol

Descripción general

Descripción

4-Chloro-2-methyl-5-nitrophenol is a chemical compound with the CAS Number: 19044-75-8 . It has a molecular weight of 187.58 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-5-nitrophenol can be achieved through a process that involves the nitration of a 4-chloro-2-methylphenylsulphonate . This compound is first nitrated in the 5-position and then the resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted into the compound of interest by acidic or alkaline elimination of the sulphonyl radical .

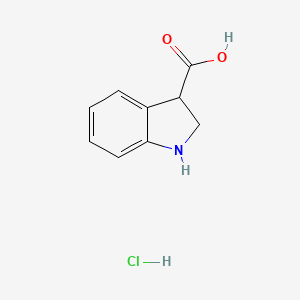

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-methyl-5-nitrophenol . The InChI code for this compound is 1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 .

Chemical Reactions Analysis

The amine derived from the methyl ether of 4-Chloro-2-nitrophenol can undergo methoxylation of 2,5-dichloronitrobenzene followed by reduction . 2-amino-4-chlorophenol reacts with phosgene to give 5-chlorobenzoxolinone which nitrates to the 6-nitro compound; the latter undergoes alkaline hydrolysis to 2-amino-4-chloro-5-nitrophenol .

Physical And Chemical Properties Analysis

4-Chloro-2-methyl-5-nitrophenol is a powder at room temperature .

Aplicaciones Científicas De Investigación

Chemical Synthesis

“4-Chloro-2-methyl-5-nitrophenol” is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of dyes, drugs, and pesticides .

Environmental Pollutant

This compound is a major environmental pollutant due to its widespread use in industries . It has been detected in various industrial effluents .

Microbial Degradation

Microbial degradation of “4-Chloro-2-methyl-5-nitrophenol” is more effective than physicochemical methods for wastewater treatment . A bacterium, Exiguobacterium sp. PMA, has been found to degrade this compound .

Bioremediation

Exiguobacterium sp. PMA has shown potential for bioremediation of “4-Chloro-2-methyl-5-nitrophenol”-contaminated sites . This is the first report of the bioremediation of this compound by any bacterium .

Metabolic Pathway Study

The metabolic pathway of “4-Chloro-2-methyl-5-nitrophenol” in Exiguobacterium sp. PMA has been studied . The formation of 2-aminophenol (2AP) in the degradation pathway of this compound has been reported .

Adsorption Studies

The adsorption of “4-Chloro-2-methyl-5-nitrophenol” onto single-walled and multi-walled carbon nanotubes has been studied . This research can help in understanding the interaction of this compound with nanomaterials .

Safety and Hazards

The safety information for 4-Chloro-2-methyl-5-nitrophenol includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers

The relevant papers retrieved include a paper by Shebl, M. & Khalil, S. M. E. (2015) and a paper on the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2 .

Mecanismo De Acción

Target of Action

It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function .

Mode of Action

The mode of action involves a series of biochemical reactions. The compound undergoes nitroreduction, where the nitro group is reduced to an amino group . This reaction is catalyzed by specific enzymes, such as 4C2NP reductase . The resulting product, 4-chloro-2-aminophenol (4C2AP), can then undergo further transformations .

Biochemical Pathways

The degradation of 4-Chloro-2-methyl-5-nitrophenol appears to involve the 1,2,4-benzenetriol pathway . This pathway involves the conversion of 4C2NP to 4C2AP, followed by further transformations .

Pharmacokinetics

It’s known that similar compounds can be absorbed and distributed within the organism, metabolized via specific biochemical pathways, and eventually excreted .

Result of Action

The result of the action of 4-Chloro-2-methyl-5-nitrophenol is the transformation of the compound into different metabolites, such as 4C2AP . These metabolites can have different properties and effects on the organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-5-nitrophenol. For instance, the degradation of this compound by specific bacteria was found to be faster in non-sterilized soil than in sterilized soil . This suggests that the presence of other microorganisms and environmental components can enhance the degradation process .

Propiedades

IUPAC Name |

4-chloro-2-methyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODINVZWKNCELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-5-nitrophenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2448992.png)

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)

![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)

![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)

![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)